molecular formula C11H16N2 B1429551 N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 878025-41-3

N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No. B1429551
M. Wt: 176.26 g/mol
InChI Key: NKBKRVWPGIIUGY-UHFFFAOYSA-N
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Description

“N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine” is a chemical compound with the CAS Number: 878025-41-3 . It has a molecular weight of 176.26 . It is in liquid form .


Synthesis Analysis

A novel two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine, involving regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime reduction, is described . Oxime hydrolysis affords 6,7-dihydro-5H-quinolin-8-one .


Molecular Structure Analysis

The InChI Code for “N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine” is 1S/C11H16N2/c1-2-12-10-7-3-5-9-6-4-8-13-11(9)10/h4,6,8,10,12H,2-3,5,7H2,1H3 . The key for this InChI Code is NKBKRVWPGIIUGY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY (L1), or the 2-methyl substituted analogue Me-CAMPY (L2) were employed as novel ligands in Cp* metal complexes for the ATH of a series of substituted dihydroisoquinolines (DHIQs), known for being key intermediates in the synthesis of biologically active alkaloids .


Physical And Chemical Properties Analysis

“N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine” is a liquid at room temperature . It has a molecular weight of 176.26 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Analogs as Antinociceptive Agents

A study by Dukat et al. (2004) explored amine-substituted 8-amino-5,6,7,8-tetrahydroisoquinolines as analogs of the nicotinic cholinergic 3-(aminomethyl)pyridines. While they did not bind at nicotinic acetylcholine (nACh) receptors, the N-ethyl-N-methyl analog was equipotent with nicotine in rodent antinociception tests, despite an unknown mechanism of action (Dukat et al., 2004).

Regioselective Displacement Reactions

Shibamori et al. (1990) investigated the regioselective displacement reactions of a related compound, ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-4(1H)-oxoquinoline-3-carboxylate, with amine nucleophiles. The study's focus was on achieving selective nucleophilic displacement at specific positions, which has implications in the synthesis of various fluoroquinolones (Shibamori et al., 1990).

Enzymatic Kinetic Resolution

Crawford et al. (2007) described a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline using Candida antarctica Lipase B. This process led to the isolation of an R-acetamide from the racemic amine, demonstrating the potential for enzymatic resolution in the synthesis of chiral compounds (Crawford et al., 2007).

Antibiotic Compounds from Janibacter limosus

Asolkar et al. (2004) identified a tetrahydroquinoline derivative, helquinoline, from cultures of Janibacter limosus. This compound showed significant biological activity against bacteria and fungi, highlighting the potential of tetrahydroquinoline derivatives in antibiotic development (Asolkar et al., 2004).

Synthesis in Ionic Liquid

Wan et al. (2011) reported the synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles in a basic ionic liquid. This method, involving a four-component reaction, demonstrates the utility of ionic liquids in the efficient synthesis of complex molecules (Wan et al., 2011).

Safety And Hazards

The safety information for “N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine” includes pictograms GHS05 and GHS07 . The signal word for this compound is "Danger" . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-12-10-7-3-5-9-6-4-8-13-11(9)10/h4,6,8,10,12H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBKRVWPGIIUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Zhu, Y Wang, Q Du, W Ge, Z Li, X Wang, C Fu… - European Journal of …, 2020 - Elsevier
Structural optimization of aminopyrimidine-based CXCR4 antagonists is reported. The optimization is guided by molecular docking studies based on available CXCR4-small molecule …
Number of citations: 11 www.sciencedirect.com

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